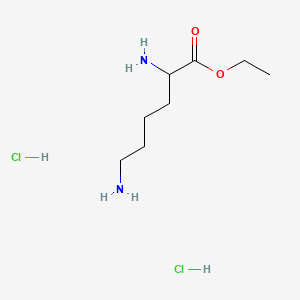
Ethyl 2,6-diaminohexanoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,6-diaminohexanoate dihydrochloride, with the chemical formula C10H24Cl2N2O2 and CAS registry number 3844-53-9, is a compound known for its applications in various chemical processes . This white crystalline powder is characterized by its ethyl, diaminohexanoate, and dihydrochloride functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2,6-diaminohexanoate dihydrochloride can be synthesized from ethanol and L-lysine hydrochloride . The reaction involves the esterification of L-lysine with ethanol in the presence of hydrochloric acid, resulting in the formation of the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,6-diaminohexanoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted products .
Aplicaciones Científicas De Investigación
Ethyl 2,6-diaminohexanoate dihydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of ethyl 2,6-diaminohexanoate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Ethyl 2,6-diaminohexanoate dihydrochloride can be compared with other similar compounds, such as:
L-lysine ethyl ester dihydrochloride: Another lysine derivative with similar functional groups.
Ethyl 2,6-diaminohexanoate: The non-dihydrochloride form of the compound.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications .
Propiedades
Número CAS |
5721-12-0 |
|---|---|
Fórmula molecular |
C8H19ClN2O2 |
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
ethyl 2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-2-12-8(11)7(10)5-3-4-6-9;/h7H,2-6,9-10H2,1H3;1H |
Clave InChI |
SGEJVUZMEHMANQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCCCN)N.Cl.Cl |
SMILES canónico |
CCOC(=O)C(CCCCN)N.Cl |
| 5721-12-0 | |
Secuencia |
K |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one trifluoroacetate](/img/structure/B1621164.png)


![3-chloro-6-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridazine](/img/structure/B1621167.png)
![4-{2-[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]ethyl}phenol](/img/structure/B1621168.png)

![Methyl 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1621172.png)



